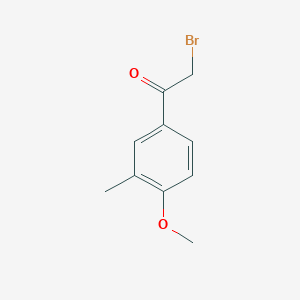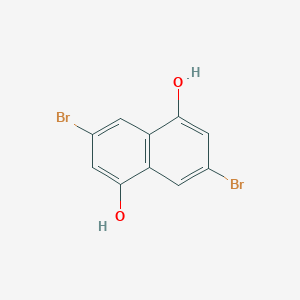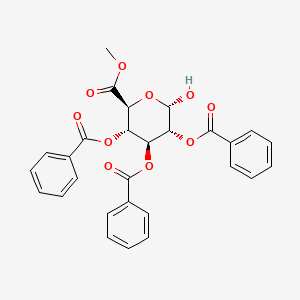
2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester is a chemical compound with the molecular formula C28H24O10 and a molecular weight of 520.14 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is known for its role as an intermediate in the synthesis of various glucuronide derivatives, which are important in drug development and biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester typically involves the esterification of D-glucuronic acid derivatives with benzoyl chloride in the presence of a base such as pyridine . The reaction conditions often include maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification methods to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzoyl groups can be substituted with other acyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) are used for substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester involves its hydrolysis to release D-glucuronic acid and benzoyl alcohol . D-glucuronic acid can then participate in various biochemical pathways, including conjugation reactions that enhance the solubility and excretion of xenobiotics . The benzoyl groups can also interact with specific molecular targets, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Tri-O-acetyl-β-D-glucuronide methyl ester: Another glucuronide derivative used in similar research applications.
Acetobromo-α-D-glucuronic acid methyl ester: Utilized in the synthesis of glucuronide derivatives and has similar chemical properties.
Uniqueness
2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester is unique due to its specific benzoyl protecting groups, which provide distinct chemical reactivity and stability compared to other glucuronide derivatives . This makes it particularly useful in certain synthetic and research applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C28H24O10 |
|---|---|
Poids moléculaire |
520.5 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-tribenzoyloxy-6-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H24O10/c1-34-27(32)22-20(35-24(29)17-11-5-2-6-12-17)21(36-25(30)18-13-7-3-8-14-18)23(28(33)38-22)37-26(31)19-15-9-4-10-16-19/h2-16,20-23,28,33H,1H3/t20-,21-,22-,23+,28-/m0/s1 |
Clé InChI |
QGJKDUIQLRJYBH-RBKSQOMQSA-N |
SMILES isomérique |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
COC(=O)C1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


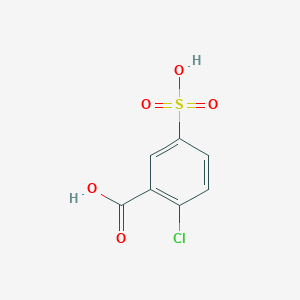
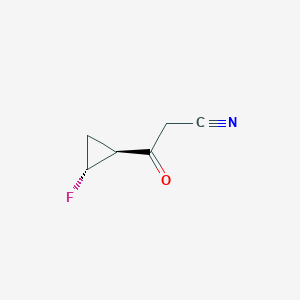
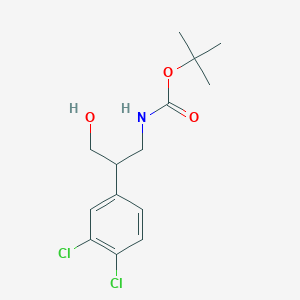
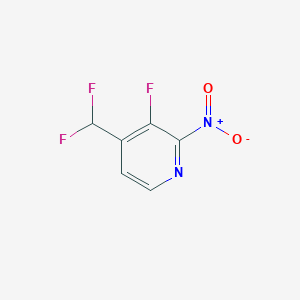

![2-([4,4'-Bipyridin]-2-yl)acetonitrile](/img/structure/B15251986.png)

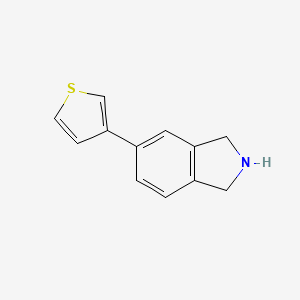

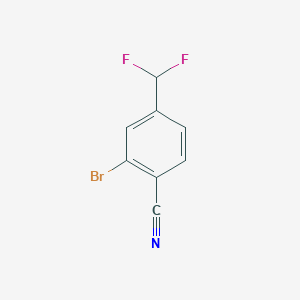
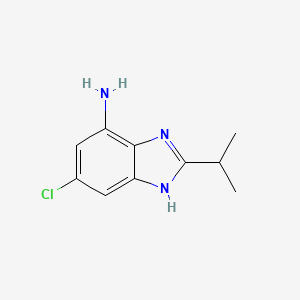
![(2R)-2-[(10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B15252044.png)
